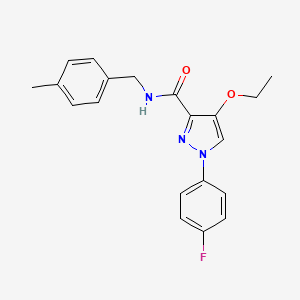

4-ethoxy-1-(4-fluorophenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide

Description

This compound is a pyrazole-3-carboxamide derivative characterized by three key structural features:

- 4-Ethoxy group: Enhances lipophilicity and influences electronic properties via electron-donating effects.

- 1-(4-Fluorophenyl) substituent: A common pharmacophore in medicinal chemistry, improving binding affinity to target proteins (e.g., receptors or enzymes) through aryl interactions and fluorine’s electronegativity .

Its molecular formula is C₂₀H₂₀FN₃O₂ (calculated molecular weight: 369.39 g/mol), with a CAS registry number 1210697-94-1 .

Propriétés

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-3-26-18-13-24(17-10-8-16(21)9-11-17)23-19(18)20(25)22-12-15-6-4-14(2)5-7-15/h4-11,13H,3,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGLESRIDJQFPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NCC2=CC=C(C=C2)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of substituted pyrazoles or benzyl derivatives.

Addition: Creation of adducts or complex molecules.

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies.

Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mécanisme D'action

The mechanism by which 4-ethoxy-1-(4-fluorophenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to receptors, altering signal transduction pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Research Findings and Structural Insights

Electronic and Steric Effects

- 4-Ethoxy Group : Compared to analogs with thiadiazole () or trifluoromethyl () groups, the ethoxy substituent in the target compound provides moderate electron-donating effects, favoring interactions with hydrophobic binding pockets without excessive polarity .

- 4-Methylbenzyl vs. Thiazole/Thiadiazole : Thiazole and thiadiazole rings () introduce heteroatoms that enhance hydrogen bonding but may reduce metabolic stability. The target’s 4-methylbenzyl group avoids this trade-off, maintaining moderate lipophilicity .

Solubility and Bioavailability

- Analogs with polar groups (e.g., 2,4-dimethoxyphenyl in ) show higher aqueous solubility but reduced blood-brain barrier permeability. The target’s 4-methylbenzyl substituent provides a compromise, enabling moderate solubility while retaining CNS accessibility .

Activité Biologique

4-Ethoxy-1-(4-fluorophenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The molecular structure of 4-ethoxy-1-(4-fluorophenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide can be represented as follows:

This compound features a pyrazole core, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 4-ethoxy-1-(4-fluorophenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide have shown inhibitory effects against cancer cell lines by targeting key oncogenic pathways such as BRAF(V600E) and EGFR. For instance, studies have demonstrated that certain pyrazole derivatives effectively induce apoptosis in breast cancer cells, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory activities. The presence of specific substituents on the pyrazole ring has been linked to enhanced inhibition of inflammatory mediators. In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, indicating their potential utility in treating inflammatory diseases .

Antimicrobial Properties

Antimicrobial activity is another notable feature of pyrazole derivatives. Research has documented the effectiveness of similar compounds against various bacterial strains, including resistant strains such as MRSA. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Structure-Activity Relationships (SAR)

The biological activity of 4-ethoxy-1-(4-fluorophenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide can be attributed to its structural characteristics. The following table summarizes key structural features and their corresponding biological activities:

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study evaluated the cytotoxic effects of a series of pyrazoles on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that specific derivatives exhibited synergistic effects when combined with doxorubicin, enhancing overall efficacy against resistant cancer types .

- Anti-inflammatory Applications : Another study explored the anti-inflammatory potential of pyrazoles in a murine model of arthritis, demonstrating significant reductions in joint swelling and inflammatory marker levels upon treatment with the compound .

- Antimicrobial Efficacy : In vitro assays against Staphylococcus aureus showed that certain pyrazole derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating their potential as alternative antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.